9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid

Omega-3 metabolism VLC-PUFA biosynthesis EPA vs DHA supplementation

9Z,12Z,15Z,18Z,21Z-Tetracosapentaenoic acid (CAS 68378-48-3), also designated 24:5n-3 or TPAn-3, is a 24-carbon omega-3 very-long-chain polyunsaturated fatty acid (VLC-PUFA) belonging to the very long-chain fatty acid class. Unlike the more abundant dietary omega-3 PUFAs eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3), 24:5n-3 serves as the direct enzymatic product of ELOVL2-mediated elongation of docosapentaenoic acid (22:5n-3) and functions as the obligate penultimate precursor in the Sprecher pathway for DHA biosynthesis.

Molecular Formula C24H38O2
Molecular Weight 358.6 g/mol
CAS No. 68378-48-3
Cat. No. B3026267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid
CAS68378-48-3
Molecular FormulaC24H38O2
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-
InChIKeyNPTIBOCVSPURCS-JLNKQSITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9Z,12Z,15Z,18Z,21Z-Tetracosapentaenoic Acid (24:5n-3) Procurement Guide for Omega-3 Research & Therapeutic Development


9Z,12Z,15Z,18Z,21Z-Tetracosapentaenoic acid (CAS 68378-48-3), also designated 24:5n-3 or TPAn-3, is a 24-carbon omega-3 very-long-chain polyunsaturated fatty acid (VLC-PUFA) belonging to the very long-chain fatty acid class [1]. Unlike the more abundant dietary omega-3 PUFAs eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3), 24:5n-3 serves as the direct enzymatic product of ELOVL2-mediated elongation of docosapentaenoic acid (22:5n-3) and functions as the obligate penultimate precursor in the Sprecher pathway for DHA biosynthesis [2]. Current evidence positions this compound as a functionally non-redundant intermediate with distinct biological activities that cannot be replicated by supplementation with shorter-chain omega-3 analogs.

Why EPA, DHA, or DPAn-3 Cannot Substitute for 24:5n-3 in Targeted Research and Therapeutic Applications


24:5n-3 occupies a unique node in omega-3 metabolism that is enzymatically and functionally insulated from its shorter-chain relatives. Human supplementation studies demonstrate that dietary DHA does not elevate plasma 24:5n-3 levels, while EPA does—but only via ELOVL2-dependent elongation, an enzyme whose expression declines with age in critical tissues including the retina [1]. Furthermore, direct comparative studies in aged mouse retina reveal that intravitreal 24:5n-3 restores visual function, whereas equivalent doses of EPA or DHA produce no measurable improvement, confirming that the biological effects of 24:5n-3 are not mediated solely through its downstream conversion to DHA [2]. In PPAR transactivation assays, chemically synthesized 24:5n-3 demonstrates significantly greater agonist potency than either pure EPA or DHA at identical concentrations [3]. These findings collectively establish that generic substitution with common omega-3 supplements cannot recapitulate the specific biochemical and functional properties of 24:5n-3.

Quantitative Differential Evidence: 24:5n-3 (TPAn-3) vs. Closest Omega-3 Comparators


Plasma TPAn-3 Elevated 215% by EPA Supplementation vs. No Change with DHA — Human RCT Data

In a double-blind randomized controlled trial, 12 weeks of EPA supplementation (3 g/day) increased plasma 24:5n-3 (TPAn-3) concentrations by 215% from 1.3 ± 0.1 to 4.1 ± 0.7 nmol/mL (p < 0.0001), whereas DHA supplementation at the identical dose produced no significant change in plasma TPAn-3. Olive oil control also showed no effect. This establishes that 24:5n-3 is metabolically downstream of EPA but not DHA, and that DHA cannot serve as a precursor for 24:5n-3 synthesis in humans [1]. A parallel rat study confirmed that increasing dietary α-linolenic acid (ALA) raised serum TPAn-3 from 0.09 ± 0.04 to 1.23 ± 0.14 nmol/mL, while increasing dietary DHA produced no change in serum TPAn-3 across all intake levels [2].

Omega-3 metabolism VLC-PUFA biosynthesis EPA vs DHA supplementation

Retinal Function Restored by 24:5n-3 but Not by EPA or DHA in Aged Mouse Model of AMD

In 18-month-old wild-type mice (a model of age-related visual decline), a single intravitreal injection of 24:5n-3 significantly improved retinal function measured by electroretinography (ERG) and enhanced dark adaptation within 5 days of administration. Critically, no improvement in visual function was observed in mice treated with the shorter precursor PUFAs 20:5n-3 (EPA) or 22:6n-3 (DHA), which require ELOVL2 activity for further elongation . The 24:5n-3-treated animals also exhibited healthier RPE morphology, reduced ApoE deposition, reduced complement factor 3, and a gene expression signature resembling younger retinas. A subsequent publication confirmed that intravitreal 24:5n-3 supplementation improved visual function for up to 4 weeks and reduced accumulation of APOE- and C3d-positive sub-RPE deposits [1].

Retinal degeneration Age-related macular degeneration ELOVL2 Electroretinography

Purified 24:5n-3 More Potent PPARα/γ Agonist Than EPA or DHA at Equivalent Concentrations

In PPAR luciferase reporter assays conducted in CHO cells, chemically synthesized 24:5n-3 demonstrated significantly greater agonist activity for both PPARα and PPARγ compared to pure EPA or pure DHA when tested at identical concentrations of 10 and 30 μM (p < 0.05) [1]. The VLCPUFA-enriched fish oil (containing ~40% C24-C28 VLCPUFAs) also dose-dependently increased PPARα and PPARγ transactivation at 1.6, 5, and 16 μg/mL (p < 0.05). In vivo, dietary VLCPUFA supplementation changed the hepatic expression of genes involved in PPAR signaling pathways, including upregulation of Cyp4a10, Cyp4a14, Acot1, and Lpl, with a clear dose-response effect.

PPAR signaling Nuclear receptors Metabolic regulation Anti-inflammatory

ELOVL2 Is the Sole Mammalian Elongase Capable of Synthesizing 24:5n-3 from 22:5n-3 — A Rate-Limiting Step in DHA Biosynthesis

Among the mammalian fatty acid elongase family, only ELOVL2 possesses the substrate specificity required to convert docosapentaenoic acid (22:5n-3, DPAn-3) to 24:5n-3 (TPAn-3), the penultimate precursor of DHA. Rat Elovl2 catalyzes the sequential elongation EPA → DPA → 24:5n-3, and the second reaction (DPA → 24:5n-3) was observed to be saturated at substrate concentrations that did not saturate the first reaction (EPA → DPA), indicating distinct kinetic properties for 24:5n-3 synthesis [1]. ELOVL2 expression and activity decline with age in the retina due to progressive promoter methylation—a methylation pattern that is one of the most robust biomarkers of chronological age [2]. Mice carrying the ELOVL2 C234W loss-of-function mutation exhibit premature visual decline, accumulation of sub-RPE deposits, and electrophysiological characteristics of retinal aging, directly linking 24:5n-3 deficiency to age-related retinal pathology [2][3].

ELOVL2 Fatty acid elongase DHA biosynthesis Enzyme specificity

Cardiometabolic and Cognitive Benefits of Dietary VLCPUFA (24:5n-3-Rich) Beyond EPA/DHA in ApoE-Deficient Mice

In ApoE-deficient mice fed a VLCPUFA-enriched diet (~40% C24-C28, with 24:5n-3 as the most abundant component), dose-dependent improvement in electroretinography (ERG) response was observed alongside favorable cardiometabolic changes and decreased atherosclerotic plaque area. Notably, VLCPUFA-supplemented aging mice exhibited better cognitive performance compared with control. Transcriptome analysis revealed favorable regulation of genes in nuclear receptor signaling, lipid metabolism, and inflammatory pathways. Purified 24:5n-3 (TPA) potently activated PPARs and suppressed inflammation in LPS-stimulated RAW264.7 macrophage cells [1]. While EPA and DHA also produce cardiometabolic benefits, the combined retinal + cognitive improvements observed with VLCPUFA supplementation represent a broader therapeutic profile that EPA/DHA clinical trials have failed to demonstrate for AMD.

Atherosclerosis Cardiometabolic health Cognitive aging Dietary supplementation

Evidence-Backed Research & Industrial Application Scenarios for 24:5n-3 Procurement


Age-Related Macular Degeneration (AMD) and Retinal Aging Research

24:5n-3 is the direct product of ELOVL2, the enzyme whose age-related decline via promoter methylation is causally linked to reduced retinal VLC-PUFA content and visual function deterioration. Intravitreal 24:5n-3 administration rescues ERG responses and reverses sub-RPE deposit accumulation in aged mice, while EPA and DHA are ineffective [1]. Human genetic data link ELOVL2 variants to intermediate AMD onset, making 24:5n-3 an essential tool compound for AMD mechanistic studies and for evaluating ELOVL2-bypass therapeutic strategies. A patent-pending method from UC Irvine explicitly describes 24:5n-3 for treating AMD, diabetic retinopathy, and glaucoma by replenishing critical retinal lipids [2].

PPAR-Targeted Drug Discovery and Metabolic Disease Research

Purified 24:5n-3 exhibits significantly greater PPARα and PPARγ agonist potency than EPA or DHA at equivalent concentrations (10 and 30 μM, p < 0.05) in luciferase reporter assays [3]. This differential potency makes 24:5n-3 a superior positive control and chemical probe for PPAR activation studies. Researchers investigating PPAR-mediated regulation of lipid metabolism, glucose homeostasis, and inflammation should use 24:5n-3 rather than EPA/DHA when maximal target engagement is required, particularly in cell-based assays where concentration-response relationships are critical.

Omega-3 Biosynthetic Pathway and ELOVL2 Enzymology Studies

24:5n-3 is the obligate penultimate intermediate in the Sprecher pathway for DHA biosynthesis and is produced exclusively by ELOVL2 from 22:5n-3 (DPAn-3). No other mammalian elongase catalyzes this reaction [4]. It is also the substrate for Δ6-desaturase (FADS2)-mediated conversion to 24:6n-3 (THA), which subsequently undergoes peroxisomal β-oxidation to DHA. For studies of omega-3 flux, stable isotope tracer experiments, or ELOVL2/FADS2 enzyme kinetics, authentic 24:5n-3 standard is irreplaceable—EPA, DPA, or DHA cannot substitute for this specific metabolic intermediate.

Cardiometabolic and Cognitive Aging Preclinical Programs

Dietary supplementation with VLCPUFA-enriched oil (24:5n-3 as the primary component) in ApoE-deficient mice produced a therapeutic profile spanning retinal function improvement, atherosclerotic plaque reduction, and cognitive performance enhancement—a combination not achieved by EPA or DHA in analogous models or in human AMD trials [3]. For academic and industry groups developing multi-target interventions for age-related diseases, 24:5n-3 represents a differentiated starting material that addresses endpoints beyond the reach of conventional omega-3 supplements.

Quote Request

Request a Quote for 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.